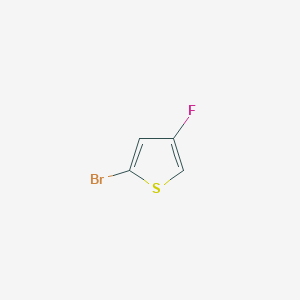

2-Bromo-4-fluorothiophene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFS/c5-4-1-3(6)2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXVZGDRWPSION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-65-5 | |

| Record name | 2-Bromo-4-fluorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Fluorothiophene

Regioselective Halogenation Approaches for Thiophene (B33073) Scaffolds

Direct halogenation of the thiophene nucleus is a fundamental approach to producing halothiophenes. However, the inherent reactivity of the thiophene ring, which strongly favors substitution at the α-positions (C2 and C5), presents a significant challenge for achieving a 2,4-substitution pattern directly.

Electrophilic bromination of unsubstituted thiophene is a rapid reaction that overwhelmingly yields 2-bromothiophene (B119243) and subsequently 2,5-dibromothiophene. iust.ac.irthieme-connect.com Controlling the reaction to achieve monobromination requires careful management of stoichiometry and reaction conditions. Over-bromination leading to polybrominated species is a common side reaction. iust.ac.ir Various brominating agents have been utilized, each with different reactivity and selectivity profiles.

Common reagents for the direct bromination of thiophenes include elemental bromine (Br₂), often in a solvent like acetic acid or carbon tetrachloride, and N-bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine. The use of NBS can help to minimize the formation of polyhalogenated byproducts. chemicalbook.com For substrates that are deactivated, more forceful conditions or the use of a catalyst may be necessary.

| Reagent | Typical Conditions | Primary Product(s) with Thiophene | Selectivity Notes |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid or CCl₄, Room Temp | 2-Bromothiophene, 2,5-Dibromothiophene | Highly reactive; can lead to polybromination. iust.ac.ir |

| N-Bromosuccinimide (NBS) | Hexane, Acetonitrile, or DMF | 2-Bromothiophene | Milder reagent, offers better control for monosubstitution. chemicalbook.com |

| Hydrogen Peroxide / HBr | Aqueous two-phase system | 2-Bromothiophene, 2,5-Dibromothiophene | An in-situ method for generating electrophilic bromine. thieme-connect.com |

Direct electrophilic fluorination of aromatic systems, including thiophene, is considerably more challenging than bromination due to the high reactivity of fluorinating agents. Historically, the use of elemental fluorine (F₂) was impractical due to its extreme reactivity and lack of selectivity. Modern electrophilic fluorinating reagents, often containing a nitrogen-fluorine bond, have made these transformations more feasible. wikipedia.org

Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are powerful electrophiles capable of fluorinating electron-rich aromatic and heteroaromatic rings. wikipedia.orgnih.gov The mechanism is believed to involve either a single-electron transfer (SET) or a direct Sₙ2-type attack. wikipedia.orgrsc.org However, direct fluorination of an unsubstituted thiophene ring with these reagents can still lead to a mixture of products or polymerization. These methods are typically more effective when applied to pre-functionalized or metalated thiophene intermediates where reactivity and regioselectivity can be better controlled. rsc.org

Precursor-Based Synthesis Routes to 2-Bromo-4-fluorothiophene

Multi-step syntheses starting from appropriately substituted precursors are generally required to achieve the specific 2-bromo-4-fluoro substitution pattern. These routes offer superior regiochemical control compared to direct halogenation of the parent heterocycle.

A logical approach to this compound involves the regioselective introduction of one halogen onto a thiophene ring already bearing the other. A plausible, though not widely documented, pathway is the lithiation and subsequent bromination of a 3-substituted thiophene precursor. A patented method has demonstrated that 3-alkylthiophenes can be converted to 2-bromo-4-alkylthiophenes in high yield through a one-pot synthesis. google.com This process involves activating the 3-alkylthiophene with a lithium base like n-butyllithium at low temperatures (-78 °C), followed by the addition of bromine. google.com

Applying this strategy by analogy to 3-fluorothiophene (B1278697) could provide a viable route to the target compound. The initial step would involve the deprotonation of 3-fluorothiophene at a specific position, guided by the base and reaction conditions, followed by quenching the resulting lithiated intermediate with an electrophilic bromine source.

| Step | Precursor | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 3-Fluorothiophene | 1. n-BuLi or other lithium base, THF, -78 °C 2. Bromine (Br₂) or other bromine source | This compound | Regiocontrolled lithiation followed by electrophilic bromination. |

An alternative strategy involves starting with a polyhalogenated thiophene and selectively manipulating the halogen atoms. This approach relies on the differential reactivity of halogens at the α- (C2, C5) and β- (C3, C4) positions of the thiophene ring. A viable precursor for this route is 2,4-dibromothiophene (B1333396), which is commercially available. sigmaaldrich.com

The key step in this pathway would be a regioselective halogen-metal exchange, followed by quenching with an electrophilic fluorine source. The bromine atom at the α-position (C2) is significantly more reactive towards lithium-halogen exchange than the bromine at the β-position (C4). Therefore, treating 2,4-dibromothiophene with one equivalent of an alkyllithium reagent (e.g., n-BuLi) at low temperature is expected to selectively form 4-bromo-2-lithiothiophene. This reactive organolithium intermediate can then be trapped with an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) to yield the final product, 2-fluoro-4-bromothiophene. This sequence would result in the incorrect isomer.

A more successful derivatization route begins with the selective reduction of tetrabromothiophene (B189479). It has been shown that tetrabromothiophene can be reduced with zinc dust in acetic acid to produce 3,4-dibromothiophene. scispace.com From 3,4-dibromothiophene, a sequence of regioselective metalation and quenching steps could potentially be devised to install the bromine at C2 and the fluorine at C4, although this would be a complex, multi-step process. A more direct derivatization would start from 3-bromothiophene, which can be prepared by the controlled debromination of 2,3,5-tribromothiophene. wikipedia.org

Advanced Catalytic Synthesis Protocols

Modern synthetic chemistry has increasingly focused on the use of transition metal catalysts to achieve C-H bond activation and functionalization, providing more atom-economical and efficient routes to substituted aromatics. Palladium-catalyzed direct C-H arylation has been successfully applied to 3-bromothiophene, demonstrating that functionalization can be selectively directed to the C2 position. ncu.edu.tw

While a specific catalytic protocol for the direct synthesis of this compound is not extensively documented, a hypothetical catalytic cycle can be proposed. A palladium-catalyzed C-H bromination of a 4-fluorothiophene precursor could represent a modern approach. Such a reaction would likely involve a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle, where the catalyst coordinates to the thiophene and facilitates the cleavage of a specific C-H bond and the formation of a new C-Br bond. These direct C-H functionalization reactions often require specific ligands and oxidants to control regioselectivity and ensure catalyst turnover. mdpi.com This approach remains a prospective rather than an established method for this particular molecule but represents a frontier in the synthesis of halogenated heterocycles.

Palladium-Catalyzed Synthetic Pathways for C-Halogen Bond Formation

Palladium catalysis is a cornerstone in the synthesis of functionalized aromatic and heteroaromatic compounds, including halogenated thiophenes. The formation of C-halogen bonds often proceeds through C-H activation, where a palladium catalyst facilitates the direct replacement of a hydrogen atom with a halogen. nih.govnih.gov

One prominent strategy involves the directed C-H halogenation of a pre-functionalized thiophene. In these reactions, a directing group on the thiophene ring coordinates to the palladium center, bringing the catalyst into proximity of the target C-H bond. This allows for high regioselectivity in the halogenation step. While direct C-H activation is a powerful tool, palladium catalysts are also instrumental in cross-coupling reactions where a brominated thiophene is further functionalized. For instance, palladium-catalyzed coupling of bromothiophene derivatives can occur at the C-H bond adjacent to the sulfur atom, leaving the C-Br bond intact for subsequent transformations. nih.govresearchgate.net This highlights the catalyst's ability to selectively activate different bonds under specific conditions.

A general approach to undirected palladium-catalyzed aromatic C-H fluorination has been developed, which utilizes mild electrophilic fluorinating reagents. nih.gov This method is significant as it avoids the use of harsh or unselective fluorinating agents. nih.gov The mechanism is unique in that it does not form a traditional organometallic intermediate; instead, a reactive palladium-fluoride electrophile is generated in the catalytic cycle. nih.gov This species is then capable of fluorinating arenes that would not typically react with milder reagents. nih.gov

Table 1: Examples of Palladium-Catalyzed C-H Functionalization Relevant to Halogenation

| Catalyst System | Substrate Type | Reagent | Key Feature |

| Pd(OAc)₂ / Ligand | Arylpyridine | NCS, NBS, NIS | Directed ortho-halogenation nih.gov |

| Pd(MeCN)₂Cl₂ | Arylpyridine | ArSO₂Cl | Competing C-H chlorination observed nih.gov |

| PdCl₂/(p-tolyl)₃P / AgNO₃/KF | Bromothiophene | Aryl Iodide | C-H coupling leaving C-Br bond intact nih.govresearchgate.net |

| Palladium Catalyst | Arene | Electrophilic Fluorinating Reagent | Undirected C-H fluorination via a Pd-F electrophile nih.gov |

Copper-Mediated Synthesis of Fluorinated and Brominated Thiophenes

Copper-mediated reactions offer a cost-effective and practical alternative to palladium-catalyzed methods for the synthesis of halogenated thiophenes. Copper catalysts are particularly effective in promoting both fluorination and bromination of aryl and heteroaryl compounds.

Recent advancements have demonstrated that copper reagents can effectively mediate the fluorination of arylboronate esters and aryl stannanes to produce aryl fluorides under mild conditions. nih.govsemanticscholar.org These methods are valuable as they use readily available starting materials and exhibit good functional group tolerance. nih.govsemanticscholar.org Mechanistic studies suggest that these reactions can proceed through a high-valent Cu(III)-fluoride intermediate, which undergoes facile reductive elimination to form the C-F bond. nih.gov The conversion of aryl iodides to aryl fluorides can also be achieved using a cationic copper reagent in conjunction with a fluoride (B91410) source like silver fluoride. nih.gov

For bromination, copper(II) bromide (CuBr₂) has been shown to promote the bromoheterocyclization of certain substrates under radical conditions, leading to the formation of brominated heterocyclic products. nih.gov Copper-catalyzed reactions of substituted 2-bromo-benzonitriles with amidines or guanidine (B92328) also provide an efficient route to nitrogen-containing heterocycles, demonstrating the versatility of copper in facilitating reactions involving brominated aromatics. organic-chemistry.org The use of inexpensive copper reagents is a significant advantage for the scalable production of fluorinated and brominated thiophenes. rsc.org

Table 2: Copper-Mediated Halogenation Reactions

| Copper Reagent(s) | Substrate | Halogen Source/Reagent | Product Type |

| Cu(OTf)₂ | Arylboronate Ester | Selectfluor | Aryl Fluoride nih.gov |

| (MeCN)₄CuBF₄ | Aryl Iodide | AgF | Aryl Fluoride nih.gov |

| Cu(OTf)₂ | Aryl Stannane | TBAT | Aryl Fluoride semanticscholar.org |

| CuBr₂ | Allenyl Carbamate | CuBr₂ | Bromo-heterocycle nih.gov |

Alternative Transition Metal-Catalyzed Routes

Beyond palladium and copper, other transition metals such as nickel and iron are emerging as viable catalysts for the synthesis of halogenated thiophenes. These earth-abundant metals offer advantages in terms of cost and sustainability. acs.org

Nickel catalysts have proven effective in various cross-coupling and functionalization reactions involving thiophenes. rsc.org For instance, nickel-catalyzed direct arylation polymerization of thiophene derivatives with poly(hetero)aryl halides demonstrates the utility of nickel in forming C-C bonds, a reaction often performed sequentially with C-halogen bond formation. nih.gov Nickel catalysts are also used in the synthesis of thiophene-based polymers and in ring-opening transformations of thiophenes. rsc.orgresearchgate.netresearchgate.net The role of the halogen (Cl, Br, I) on the thiophene monomer can significantly influence the mechanism and control of nickel-catalyzed polymerizations. rsc.org

Iron catalysis is gaining significant attention as a sustainable alternative for a wide range of organic transformations, including C-H halogenation. acs.orgresearchgate.netmdpi.com Iron-containing halogenase enzymes in biological systems catalyze C-H bond halogenation under ambient conditions, inspiring the development of synthetic iron-based catalysts. researchgate.net Recent research has led to iron-catalyzed methods for the asymmetric haloamination of alkenes and the halogenation of aromatic C-H bonds, showcasing the potential of iron to facilitate selective C-halogen bond formation in a manner complementary to more traditional noble metal catalysts. researchgate.netrsc.org

Table 3: Alternative Transition Metal-Catalyzed Halogenation-Relevant Reactions

| Metal Catalyst | Substrate Type | Reaction Type | Key Feature |

| Nickel(II) bipyridine | Di- and tri-thiophene | Direct arylation polymerization | Earth-abundant metal catalyst for polymer synthesis nih.gov |

| Iron(III) complexes | Alkenes / Arenes | Asymmetric Haloamination / C-H Halogenation | Bio-inspired, sustainable metal for selective halogenation researchgate.netrsc.org |

| Iron salts | Alkenes | Trifluoromethylative Thiolation | Light-induced, atom-economical multicomponent reaction nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of specialty chemicals like this compound is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgchemijournal.com

A key focus in the sustainable synthesis of halogenated heterocycles is the replacement of hazardous solvents and reagents with more environmentally benign alternatives. chemijournal.comrasayanjournal.co.in Methodologies are being developed that utilize water or green solvents like cyclopentyl methyl ether, reducing the reliance on volatile organic compounds. researchgate.net Furthermore, the use of microwave irradiation and solvent-free reaction conditions can enhance reaction rates and reduce energy consumption. rasayanjournal.co.in

Another important green chemistry principle is atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.org The development of catalytic C-H activation and functionalization reactions is a significant step in this direction, as it often eliminates the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts. nih.gov

The use of earth-abundant and less toxic metal catalysts, such as iron and nickel, is a critical aspect of sustainable synthesis. acs.orgmdpi.com Iron catalysis, in particular, is highly attractive due to the metal's low cost, minimal toxicity, and versatile reactivity. acs.org Transitioning from noble metal catalysts like palladium to more sustainable alternatives aligns with the long-term goals of green chemistry. mdpi.com Additionally, developing metal-free synthetic routes, such as photo-oxidative C-H/C-H coupling reactions using molecular iodine as a catalyst and oxygen as the terminal oxidant, represents a significant advancement in sustainable chemical manufacturing. researchgate.net

Table 4: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Principle | Approach | Example |

| Safer Solvents | Use of water or bio-based solvents | Suzuki reactions in water; reactions in cyclopentyl methyl ether researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | One-pot synthesis of triazines under microwave irradiation rasayanjournal.co.in |

| Atom Economy | C-H activation/functionalization | Palladium-catalyzed direct arylation of thiophenes researchgate.net |

| Use of Renewable Feedstocks | Biocatalysis | Use of lemon juice as a biocatalyst in triazole synthesis chemijournal.com |

| Catalysis | Use of earth-abundant metal catalysts | Iron-catalyzed C-H halogenation researchgate.net |

| Waste Prevention | Metal-free synthesis | Photo-oxidative C-H coupling of thiophenes using I₂/O₂ researchgate.net |

Mechanistic Investigations of 2 Bromo 4 Fluorothiophene Reactivity

Detailed Reaction Pathways and Theoretical Transition States

The prediction and understanding of reaction pathways for substituted thiophenes are greatly aided by computational chemistry. Density Functional Theory (DFT) is a powerful tool used to model the geometric parameters and electronic properties of molecules, which in turn helps in elucidating their reactivity. mdpi.comresearchgate.net For molecules like 2-Bromo-4-fluorothiophene, DFT studies can calculate the energies of reactants, transition states, and products, providing a quantitative picture of the reaction landscape.

Theoretical investigations on related substituted thiophenes have shown that computational methods can accurately predict structural parameters that are in good agreement with experimental results from X-ray analysis. researchgate.net These studies also allow for the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potentials, which are key to understanding the relative reactivity of different sites on the thiophene (B33073) ring. mdpi.comresearchgate.net While specific transition state calculations for every reaction of this compound are not extensively documented in the literature, the mechanisms of related halogenated heterocycles provide a strong basis for predicting its behavior. researchgate.net For instance, the stability of intermediates in nucleophilic or electrophilic attacks can be computationally assessed to predict the most likely reaction pathway.

Halogen Exchange Reactions and Mechanistic Understanding

Metal-halogen exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of functionalized aromatic compounds. wikipedia.org This reaction is particularly efficient for converting aryl bromides and iodides into the corresponding organometallic reagents, most commonly organolithium or Grignard reagents. wikipedia.orgjcu.edu.au

The mechanism of lithium-halogen exchange typically involves the reaction of an organohalide with an organolithium reagent, such as n-butyllithium (n-BuLi). wikipedia.org The exchange is a kinetically controlled process, with reaction rates generally following the trend I > Br > Cl. wikipedia.org The presence of electron-withdrawing groups, such as fluorine, can significantly influence the regioselectivity of this process. In a study on 2,5-dibromo-3-hexyl-4-fluorothiophene, lithiation with n-BuLi occurred selectively at the 5-position, adjacent to the electron-withdrawing fluorine atom. rsc.org This suggests that for this compound, a lithium-halogen exchange would preferentially occur at the bromine-bearing C2 position, driven by the stabilization of the resulting carbanion.

The general mechanism can be described as follows: R-Li + R′-X → R-X + R′-Li

Where R is typically an alkyl group (e.g., butyl) and R'-X is the aryl halide (this compound). This reaction is crucial for creating a nucleophilic carbon center on the thiophene ring, enabling subsequent reactions with various electrophiles.

| Reagent Type | Common Examples | Typical Application |

|---|---|---|

| Organolithium | n-Butyllithium (n-BuLi), sec-Butyllithium, tert-Butyllithium | Preparation of lithiated thiophenes for subsequent functionalization. wikipedia.org |

| Grignard Reagents | Isopropylmagnesium chloride (i-PrMgCl) | Mg-halogen exchange, often tolerated by more functional groups. wikipedia.org |

| Magnesium Ate Complexes | Li[MgBu₃] | Metalation of aryl halides. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Thiophene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. testbook.comlongdom.org The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For this compound, the ring is activated towards nucleophilic attack by the strong electron-withdrawing inductive effect of the fluorine atom. A critical feature of SNAr reactions is that the rate is often accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge in the Meisenheimer intermediate. testbook.comlibretexts.org In this molecule, the fluorine at C4 is para to the bromine at C2, enhancing reactivity.

An unusual aspect of SNAr is the reactivity trend of halogens as leaving groups: F > Cl > Br > I. longdom.orgmasterorganicchemistry.com This is contrary to the trend seen in SN1 and SN2 reactions and is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. masterorganicchemistry.com Therefore, in this compound, a nucleophile could potentially displace the fluorine atom at the C4 position, despite bromine being a better leaving group in other substitution reactions. The ultimate product would depend on the specific reaction conditions and the nature of the nucleophile.

Electrophilic Substitution Mechanisms on the Thiophene Ring

Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating character of the sulfur atom, which stabilizes the cationic intermediate (the sigma complex). numberanalytics.com Electrophilic attack typically occurs preferentially at the C2 (or α) position. numberanalytics.comsmolecule.com

In this compound, the C2 position is already substituted. The directing effects of the existing halogens will therefore determine the regioselectivity of any further substitution. Halogens are deactivating groups due to their inductive electron withdrawal, but they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance to stabilize the cationic intermediate.

For this compound:

The bromine at C2 directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

The fluorine at C4 directs to the C3 (ortho) and C5 (ortho) positions.

Both halogens direct towards the C3 and C5 positions. However, the C5 position is generally favored for electrophilic attack on 2,4-disubstituted thiophenes to avoid steric hindrance and achieve greater stabilization of the intermediate. Direct arylation reactions on 2-bromothiophene (B119243) have shown high regioselectivity for the C5 position. rsc.org Thus, it is predicted that electrophilic substitution on this compound will predominantly yield the 2-bromo-4-fluoro-5-substituted thiophene.

Exploration of Radical Pathways in this compound Chemistry

Organohalides are common precursors in radical reactions. ucr.edu The carbon-bromine bond, being weaker than carbon-fluorine or carbon-hydrogen bonds, can be homolytically cleaved to generate a thienyl radical. This can be achieved through various methods, including the use of radical initiators (e.g., AIBN) or photolysis.

Once formed, the 4-fluoro-2-thienyl radical can participate in a variety of transformations. A common reaction is radical addition to alkenes or alkynes, which is a powerful method for C-C bond formation. ucr.edu Another potential pathway is a radical-mediated cyclization if a suitable tethered reactive group is present on the molecule. mdpi.com While specific studies on radical reactions of this compound are limited, the principles of free radical chemistry suggest it could be a viable substrate for such transformations. masterorganicchemistry.com The selectivity in these reactions would be governed by the stability of the radical intermediates formed during the propagation steps. masterorganicchemistry.com

Impact of Halogen Positioning on Thiophene Ring Reactivity

The reactivity of this compound is a direct consequence of the electronic effects of its halogen substituents. These effects can be broken down into inductive and resonance effects.

Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the thiophene ring. This deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Fluorine has a much stronger -I effect than bromine.

Resonance Effect (+R): Both halogens have lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect pushes electron density into the ring, stabilizing cationic intermediates in electrophilic substitution and directing incoming electrophiles to the ortho and para positions. The +R effect is generally weaker for more electronegative halogens, following the trend I > Br > Cl > F.

In this compound:

Kinetics: The strong, deactivating -I effects of both halogens, particularly the fluorine at C4, will slow down the rate of electrophilic substitution compared to unsubstituted thiophene. Conversely, these same -I effects increase the rate of nucleophilic aromatic substitution by making the ring more electron-poor. masterorganicchemistry.com

Regioselectivity: In electrophilic substitution, the resonance effects, although weak, are directing. As both halogens direct to the C3 and C5 positions, a strong preference for the C5 position is expected due to electronic and steric factors. rsc.org In nucleophilic substitution, the powerful -I effect of fluorine makes the carbon it is attached to (C4) a highly electrophilic center, promoting nucleophilic attack at that site. masterorganicchemistry.com In metal-halogen exchange, the greater lability of the C-Br bond compared to the C-F bond ensures that the exchange happens selectively at the C2 position. wikipedia.orgrsc.org

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Attack | Overall Effect on Nucleophilic Attack |

|---|---|---|---|---|---|

| Bromo | C2 | Withdrawing (Moderate) | Donating (Weak) | Deactivating, o,p-directing | Activating |

| Fluoro | C4 | Withdrawing (Strong) | Donating (Very Weak) | Strongly Deactivating, o,p-directing | Strongly Activating |

Steric Hindrance and Conformational Effects on Reactivity

The reactivity of this compound is intricately governed by the interplay of steric and electronic factors, as well as the conformational preferences of its derivatives. The spatial arrangement of the bromine and fluorine substituents on the thiophene ring dictates the accessibility of its reactive centers to incoming reagents and influences the stability of transition states.

The bromine atom at the C2 position, with its larger van der Waals radius compared to hydrogen, exerts significant steric hindrance. This steric bulk can impede the approach of nucleophiles or organometallic species in cross-coupling reactions, potentially lowering reaction rates compared to less substituted thiophenes. libretexts.orgacs.org For instance, in palladium-catalyzed reactions like the Suzuki or Stille couplings, the oxidative addition of the palladium catalyst to the C-Br bond is a critical step. organic-chemistry.orgwikipedia.org The presence of bulky neighboring groups can hinder this process, requiring more reactive catalysts or harsher reaction conditions to achieve efficient conversion. researchgate.net

Conversely, the fluorine atom at the C4 position, while smaller than bromine, is a potent electronic-directing group. Its strong electron-withdrawing nature can influence the regioselectivity of reactions such as lithiation. In a related substituted thiophene, 2,5-dibromo-3-hexyl-4-fluorothiophene, lithiation with n-BuLi occurs selectively at the C5 position. rsc.org This is attributed to the directing effect of the adjacent fluorine, which stabilizes the resulting organolithium species. This principle suggests that in reactions involving deprotonation or metal-halogen exchange on the this compound ring, the fluorine atom would play a crucial role in determining the site of reaction.

Computational studies on substituted thiophenes provide further insight into how substituents affect the molecule's geometry and, by extension, its reactivity. whiterose.ac.ukresearchgate.netresearchgate.net The introduction of substituents can alter the bond lengths and angles of the thiophene ring, as well as the dihedral angles between the ring and any attached functional groups. epstem.netmdpi.com These conformational changes can impact the overlap of molecular orbitals, which is fundamental to chemical reactivity. For example, a change in the planarity of a thiophene-based conjugated system can affect its electronic properties and, consequently, its behavior in reactions. researchgate.net

The interplay between steric and electronic effects is evident in the functionalization of substituted thiophenes. For example, the direct arylation of 3-substituted thiophenes can show altered regioselectivity based on the steric bulk of the incoming aryl group. beilstein-journals.org A highly congested aryl bromide was shown to favor arylation at the less sterically hindered C5 position over the C2 position. While this example does not involve this compound directly, it illustrates the principle that steric hindrance can override the inherent electronic preferences of the thiophene ring.

The following table summarizes the expected influence of steric and conformational effects on different types of reactions involving this compound, based on established chemical principles.

| Reaction Type | Expected Influence of Steric Hindrance (from C2-Br) | Expected Influence of Conformational Effects |

| Suzuki Coupling | May decrease the rate of oxidative addition at the C-Br bond, potentially requiring more active catalysts. researchgate.net | The conformation of the boronic acid derivative can influence the ease of transmetalation. |

| Stille Coupling | Similar to Suzuki coupling, steric hindrance can slow the reaction at the C2 position. organic-chemistry.org | The nature of the organostannane reagent can affect the stability of the transition state. |

| Lithiation/Metal-Halogen Exchange | The bulky bromine may sterically hinder the approach of the organolithium reagent. | The electronic directing effect of the C4-F is likely to be the dominant factor, favoring reaction at an adjacent position if available. rsc.org |

| Electrophilic Aromatic Substitution | Steric hindrance from the bromine could disfavor substitution at the adjacent C3 position. | The electron-withdrawing fluorine deactivates the ring, but directs ortho/para, making the C5 position a likely site for substitution, which is also sterically accessible. |

Advanced Functionalization and Derivatization Strategies of 2 Bromo 4 Fluorothiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-bromo-4-fluorothiophene, these reactions provide a reliable avenue for introducing a wide range of substituents at the bromine-bearing carbon, leveraging the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling for Selective C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org It is a versatile method for creating carbon-carbon bonds, including the formation of biaryl compounds and conjugated systems. libretexts.orgscirp.org The reaction mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, Suzuki-Miyaura coupling allows for the selective formation of a C-C bond at the 2-position. The general reaction scheme involves the coupling of this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, Pd(OAc)₂ and Pd(PPh₃)₄ are commonly used palladium sources, often in combination with phosphine (B1218219) ligands that stabilize the catalytic species. acs.orgnih.gov The use of potassium organotrifluoroborates as coupling partners has gained interest due to their stability and reduced tendency for protodeboronation. acs.orgnih.gov

Research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of various fluorinated biphenyl (B1667301) derivatives. mdpi.com While specific examples detailing the coupling of this compound are not extensively documented in the provided search results, the general principles and conditions reported for other fluorinated aryl bromides can be extrapolated. For example, the coupling of various aryl bromides with arylboronic acids is often carried out using catalysts like Pd(OAc)₂ with ligands such as RuPhos, in solvents like ethanol (B145695) with a base like Na₂CO₃. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | Potassium heteroaryltrifluoroborate | acs.org |

| Pd(OAc)₂ | KOAc | DMA | 150 | Aryl bromide | beilstein-journals.org |

| Pd(PPh₃)₄ | Various | Various | Room Temp - High | Aryl/Vinyl halide | libretexts.org |

This table represents general conditions and may require optimization for this compound.

Heck Coupling Reactions with Olefinic Partners

The Heck reaction, independently discovered by Mizoroki and Heck, is a palladium-catalyzed reaction that forms a C-C bond between an aryl or vinyl halide and an alkene. mdpi.comnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination. mdpi.com

For this compound, the Heck reaction offers a direct method to introduce alkenyl substituents at the 2-position. The reaction would involve treating this compound with an olefinic partner in the presence of a palladium catalyst, a base, and a suitable solvent. The reactivity of the C-Br bond in this compound makes it a suitable substrate for this transformation. Research has shown that various palladium sources, including Pd(OAc)₂ and palladacycles, can effectively catalyze Heck-type reactions. mdpi.com The choice of olefin, whether electron-rich or electron-poor, can influence the reaction conditions and outcomes. mdpi.com For example, the arylation of olefins with aryl bromides has been successfully carried out using Pd(OAc)₂ as a catalyst. researchgate.net

Table 2: General Conditions for Heck Coupling Reactions

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(OAc)₂ | Bu₃N | Acetonitrile/Methanol | Room Temperature | Methyl acrylate | nih.gov |

| PdCl₂ | KOAc | Methanol | 120 | Alkene | mdpi.com |

| Palladacycle | Various | Various | Various | Olefin | mdpi.com |

This table represents general conditions and may require optimization for this compound.

Sonogashira Coupling Reactions with Alkynes

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly valued for its ability to create arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org Copper-free variations of the Sonogashira coupling have also been developed. libretexts.org

The Sonogashira coupling of this compound with a terminal alkyne would yield a 2-alkynyl-4-fluorothiophene derivative. The reactivity of aryl bromides in Sonogashira couplings is well-established, although they may require heating, whereas aryl iodides can often react at room temperature. wikipedia.org Research has shown successful Sonogashira couplings of 2-bromothiophene (B119243) with phenylacetylene, yielding the desired product in good yield. ua.es This suggests that this compound would also be a viable substrate for this transformation.

Table 3: Typical Conditions for Sonogashira Coupling

| Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

| Pd(PPh₃)₄ / CuI | Amine | Various | Room Temp - High | Terminal Alkyne | wikipedia.orglibretexts.org |

| Oxime Palladacycle / XPhos | Pyrrolidine | Water | 130 | Terminal Alkyne | ua.es |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Various | Various | Room Temperature | Aryl Bromide | organic-chemistry.org |

This table represents general conditions and may require optimization for this compound.

Negishi and Stille Coupling Reactions for Diverse Arylation

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. rsc.org The Stille coupling, on the other hand, utilizes an organotin reagent. scirp.org Both are powerful methods for C-C bond formation. Direct arylation methods are often considered greener alternatives to these classical cross-coupling reactions as they avoid the pre-synthesis of organometallic reagents. beilstein-journals.org

In the context of fluorinated thiophenes, a fluorinated intermediate was found to be unreactive to standard Kumada coupling conditions, but successfully underwent Negishi cross-coupling with octyl or 2-ethylhexyl zinc bromide using Pd(dppf)Cl₂ as a catalyst to incorporate alkyl side chains. rsc.org This highlights the utility of Negishi coupling for substrates that may be challenging for other methods.

Kumada and Hiyama Coupling Reactions

The Kumada coupling employs a Grignard reagent as the organometallic partner, while the Hiyama coupling utilizes an organosilane. rsc.orgwikipedia.org The Kumada coupling is a well-established method for C-C bond formation, often catalyzed by nickel or palladium complexes. nih.gov The Hiyama coupling requires activation of the organosilane, typically with a fluoride (B91410) source, to facilitate transmetalation to the palladium center. wikipedia.orgorganic-chemistry.org

While a fluorinated thiophene (B33073) intermediate was reported to be unreactive under standard Kumada coupling conditions, this reaction remains a staple in cross-coupling chemistry. rsc.org The Hiyama coupling has emerged as a viable alternative to other cross-coupling reactions, with a scope that includes the formation of both Csp²-Csp² and Csp²-Csp³ bonds. wikipedia.orgsioc-journal.cn

Directed C-H Bond Functionalization Methodologies

Directed C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules. beilstein-journals.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as organometallics, by directly activating a C-H bond with the aid of a directing group. beilstein-journals.org

For thiophene derivatives, direct arylation via C-H activation has been extensively studied. beilstein-journals.orgbeilstein-journals.org The regioselectivity of the arylation can be controlled by the substituents on the thiophene ring. beilstein-journals.org For instance, in 3-substituted thiophenes, arylation can occur at either the C2 or C5 position, and the selectivity can be influenced by the nature of the substituent and the reaction conditions. beilstein-journals.org

In the case of this compound, the bromine atom can act as a blocking group, directing functionalization to other positions on the thiophene ring. beilstein-journals.org For example, a bromo-substituent has been used to achieve regioselective C5-arylation of 3-substituted thiophenes. beilstein-journals.org Subsequently, the bromine can be used in a sequential cross-coupling reaction to introduce a second, different aryl group. beilstein-journals.org This strategy allows for the programmed synthesis of unsymmetrically substituted thiophenes.

Regioselective Activation of Thiophene β-Positions

The direct functionalization of the more acidic α-positions of thiophenes is a well-established synthetic strategy. However, the selective activation of the less reactive β-positions presents a significant challenge. nih.gov Recent advancements have demonstrated that the regioselectivity of C-H activation on substituted thiophenes can be controlled by the choice of ligands and coupling partners. researchgate.net

For instance, the use of congested aryl bromides, such as 2-bromo-1,3-dichlorobenzene, as coupling partners in palladium-catalyzed direct arylation reactions can favor functionalization at the C5-position (a β-position relative to a substituent at C3) of 3-substituted thiophenes. beilstein-journals.org This approach allows for the synthesis of 2,5-diarylthiophenes with two different aryl units through a subsequent C-H bond functionalization at the C2 position. beilstein-journals.org

Furthermore, palladium-catalyzed 1,4-migration coupled with direct arylation has emerged as a method to access β-heteroarylated 2-arylthiophene derivatives. rsc.org This process involves the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium catalyst, followed by a 1,4-palladium migration that activates the β-position of the thiophene ring for subsequent coupling with heteroarenes. rsc.org This strategy results in the formation of a new C-C bond through the functionalization of two C-H bonds. rsc.org

Development of Novel Catalytic Systems for C-H Activation

The development of innovative catalytic systems is crucial for achieving efficient and selective C-H activation of thiophenes. Palladium-based catalysts are widely employed for direct arylation reactions. acs.orgmdpi.com For example, a combination of a palladium catalyst and a norbornene (NBE) cocatalyst has been utilized for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.gov This method, enabled by an arsine ligand and a specific amide-based NBE, demonstrates excellent site- and regioselectivity. nih.gov

Micellar catalysis offers a green and mild alternative for the C-H activation of thiophenes. nih.gov The use of surfactants in water can enhance reactivity and selectivity, allowing for direct arylation at the challenging β-position under mild conditions, even at room temperature. nih.gov This approach has been successfully applied to the functionalization of oligothiophenes. nih.gov

Furthermore, dual-metal catalytic systems, such as a combination of gold and palladium, have been explored for the synthesis of polythiophenes. mdpi.com In this system, a gold(I) complex activates the C-H bond and aurylates the thiophene monomer, which then undergoes palladium-catalyzed polymerization. mdpi.com

Organometallic Transformations: Metalation and Lithiation Strategies

Organometallic transformations, particularly metalation and lithiation, are powerful tools for the functionalization of this compound. Directed ortho-metalation (DoM) allows for the selective deprotonation of the position ortho to a directing metalation group (DMG) by an organolithium reagent. organic-chemistry.orgwikipedia.orgbaranlab.org While the fluorine atom in this compound can act as a moderate directing group, the bromine atom is the primary site for metal-halogen exchange.

Lithiation of this compound with strong bases like n-butyllithium (n-BuLi) occurs selectively at the 5-position. This selectivity is driven by the strong electron-withdrawing effect of the fluorine atom at the 4-position, which increases the acidity of the adjacent C5-proton. rsc.org The resulting 5-lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. For example, quenching the lithiated intermediate of a similar compound, 2,5-dibromo-3-hexyl-4-fluorothiophene, with water yields 2-bromo-3-hexyl-4-fluorothiophene. rsc.org

Iridium-catalyzed borylation represents another important organometallic transformation. This method allows for the selective C-H functionalization of thiophenes, providing versatile thiophene boronate esters that can be further elaborated through cross-coupling reactions. nih.gov

Cycloaddition Reactions and Annulation Strategies involving this compound

Cycloaddition reactions provide an efficient pathway to construct cyclic and polycyclic systems. libretexts.orgnih.govresearchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used to form six-membered rings. libretexts.org While direct participation of the thiophene ring of this compound in cycloadditions as a diene is less common due to its aromaticity, its derivatives can be employed in such reactions.

Annulation strategies, which involve the formation of a new ring onto an existing one, are also crucial for building complex molecular architectures. Palladium-catalyzed annulation of 2-chloronicotinaldehyde (B135284) with 2-bromothiophenol (B30966) has been reported as a strategy to access thieno[2,3-b] nih.govnaphthyridin-4(9H)-one derivatives. researchgate.net Although this example does not directly involve this compound, similar strategies could potentially be adapted.

Furthermore, the synthesis of fluorine-containing heterocyclic compounds can be achieved through [4+1] annulation reactions of difluorocarbene. chim.it This method has been used to construct various five-membered heterocyclic rings.

Selective Reduction and Oxidation Reactions for Chemical Transformations

Selective reduction and oxidation reactions are fundamental transformations in organic synthesis, enabling the modification of functional groups within a molecule without affecting other sensitive parts. For halogenated thiophenes like this compound, the bromine atom can be selectively reduced or participate in reductive coupling reactions.

More commonly, functional groups attached to the thiophene ring are the targets of redox manipulations. For instance, if a carbonyl group were introduced onto the this compound scaffold, it could be selectively reduced to an alcohol. smolecule.com

Construction of Complex Heterocyclic and Polycyclic Systems

This compound serves as a valuable starting material for the construction of complex heterocyclic and polycyclic systems, which are of great interest in materials science and medicinal chemistry. beilstein-journals.orgnih.gov The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. researchgate.net

For example, sequential Suzuki cross-coupling reactions on dihalogenated thiophenes have been used to synthesize unsymmetrical bis-aryl substituted thiophenes. researchgate.net By exploiting the differential reactivity of two different halogen atoms (e.g., bromo and chloro), selective functionalization at each position can be achieved. researchgate.netsemanticscholar.org This approach allows for the programmed assembly of complex π-conjugated systems.

Furthermore, intramolecular C-H functionalization and cyclization reactions can be employed to build fused ring systems. For instance, palladium-catalyzed intramolecular C-H arylation can lead to the formation of polycyclic aromatic compounds. The strategic placement of functional groups on the this compound core can direct these cyclizations to produce a variety of complex heterocyclic and polycyclic architectures. mdpi.com

Applications of 2 Bromo 4 Fluorothiophene in Contemporary Chemical Research

Building Blocks for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The thiophene (B33073) nucleus is a privileged scaffold in medicinal chemistry, and the presence of halogen substituents, particularly fluorine, can significantly enhance the pharmacological profile of drug candidates. nih.govnih.gov 2-Bromo-4-fluorothiophene serves as a versatile intermediate for introducing this fluorinated thiophene moiety into a wide range of potential therapeutics. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile construction of more complex molecular architectures.

Synthesis of Fluorine-Containing Drug Candidates with Enhanced Bioavailability

Contribution to Medicinal Chemistry Scaffold Development and Lead Optimization

In the process of drug discovery, lead optimization is a critical phase where the chemical structure of a promising compound (a "lead") is systematically modified to enhance its desired properties, such as potency and selectivity, while minimizing undesirable effects. upmbiomedicals.combiobide.comphiladelphia.edu.jo this compound provides a valuable scaffold for this process. nih.gov The thiophene ring itself is a bioisostere for the benzene (B151609) ring, often leading to improved metabolic stability and biological activity. smolecule.com The bromine atom allows for the exploration of a wide chemical space through reactions like Suzuki and Stille couplings, enabling the introduction of various substituents to probe structure-activity relationships. ossila.com This systematic modification is essential for refining lead compounds into viable drug candidates. upmbiomedicals.combiobide.com

Precursors in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and related fluorinated compounds are valuable precursors in the development of new agrochemicals. ambeed.com The inclusion of fluorine can enhance the efficacy and stability of pesticides. mdpi.comgoogle.com

Development of Novel Herbicides, Insecticides, and Fungicides

The synthesis of novel herbicides, insecticides, and fungicides often relies on the incorporation of specific chemical moieties to achieve desired biological activity. ambeed.comchemicalbull.com While direct synthesis of commercial agrochemicals from this compound is not explicitly detailed in the provided search results, the use of similar fluorinated building blocks is a common strategy. ccspublishing.org.cn For instance, a patent describes the use of 2-bromo-4-fluorophenol (B1268413) in the preparation of 2-bromo-4-fluoro-6-nitrophenol, a compound with fungicidal and herbicidal activity. google.com This demonstrates the potential of the 2-bromo-4-fluoro-substituted aromatic scaffold in creating new and effective crop protection agents.

Role in Advanced Materials Science

The unique electronic properties of thiophene-based molecules make them attractive for applications in materials science, particularly in the field of organic electronics. sigmaaldrich.com

Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Devices

Thiophene-containing polymers and small molecules are widely used in the development of organic semiconductors for devices like Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The introduction of fluorine atoms onto the thiophene ring can influence the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for device performance. acs.org While the direct application of this compound in high-performing OLEDs is not extensively documented in the search results, its potential as a building block for creating new organic electronic materials is evident from the general use of fluorinated thiophenes in this field. derthon.comscribd.com The bromine atom allows for polymerization and the synthesis of larger conjugated systems necessary for these applications.

Conjugated Polymers and Polythiophenes for Optoelectronic Applications

This compound is a valuable monomer for the synthesis of fluorinated polythiophenes, a class of conjugated polymers with significant potential in optoelectronic devices. The introduction of fluorine atoms into the thiophene ring can profoundly influence the polymer's electronic properties, solubility, and solid-state packing, which are all critical factors for applications in organic field-effect transistors (OFETs), organic photovoltaic (OPV) cells, and polymer light-emitting diodes (PLEDs). acs.orgpkusz.edu.cn

The strategic placement of fluorine on the thiophene backbone can lower the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of energy levels is crucial for improving the efficiency of charge injection and transport in electronic devices and for increasing the open-circuit voltage in solar cells.

Researchers have synthesized various regioregular poly(3-alkyl-4-fluorothiophene)s to investigate the impact of fluorination. For instance, fluorinated polythiophenes have been synthesized by varying the percentage of the fluorinated monomer, 2-bromo-3-hexyl-4-fluorothiophene, in the polymer backbone. rsc.org This approach allows for precise control over the degree of fluorination, enabling a systematic study of its effects on the polymer's properties. rsc.org

The synthesis of these polymers often involves Kumada cross-coupling or direct arylation polymerization methods. pkusz.edu.cnrsc.org For example, 2-bromo-3-hexyl-4-fluorothiophene can be prepared from 2,5-dibromo-3-hexyl-4-fluorothiophene through selective lithiation at the 5-position, followed by quenching. rsc.org This monomer can then be polymerized to yield the desired fluorinated polythiophene. rsc.org

The table below summarizes key properties of a fluorinated polythiophene compared to its non-fluorinated counterpart, highlighting the effects of fluorination.

| Property | Poly(3-hexylthiophene) (P3HT) | Fluorinated Poly(3-hexylthiophene) (F-P3HT) |

| Monomer | 2-bromo-3-hexylthiophene | 2-bromo-3-hexyl-4-fluorothiophene |

| HOMO Level | ~ -4.9 eV | Lowered (more stable) |

| LUMO Level | ~ -2.9 eV | Lowered |

| Solid-State Packing | Forms ordered domains | Can exhibit altered packing, potentially impacting charge mobility |

| Solubility | Soluble in common organic solvents | Solubility can be affected by fluorination |

Development of Functional Molecules for Chemical Sensors

The unique electronic characteristics of this compound make it a building block for the creation of functional molecules used in chemical sensors. The thiophene ring system, particularly when functionalized, can interact with various analytes, leading to detectable changes in optical or electronic signals. The presence of both a bromo and a fluoro substituent offers distinct opportunities for tailoring the molecule's sensitivity and selectivity.

The electron-withdrawing nature of the fluorine atom can modulate the electron density of the thiophene ring, influencing its interaction with electron-rich or electron-deficient species. The bromine atom serves as a reactive handle for further chemical modifications, allowing the attachment of specific recognition units or signaling moieties through cross-coupling reactions. smolecule.com

While direct research on this compound in chemical sensors is emerging, the broader class of halogenated thiophene derivatives has been investigated for these applications. smolecule.com These derivatives are incorporated into larger molecular structures or polymers that form the active layer of a sensor. Upon exposure to a target analyte, changes in fluorescence, absorbance, or conductivity can be measured. The development of novel sensors for environmental monitoring, industrial process control, and biomedical diagnostics is an active area of research where functional molecules derived from this compound could play a significant role. chemistrynl.com

Application in Catalysis and Ligand Design for Transition Metal Chemistry

In the field of transition metal catalysis, ligands play a critical role in determining the activity, selectivity, and stability of the catalyst. catalysis.blogrsc.org this compound can be utilized as a precursor for the synthesis of novel phosphine (B1218219) ligands. The thiophene moiety can be functionalized to incorporate a phosphine group, and the electronic properties of the resulting ligand can be fine-tuned by the presence of the fluorine atom.

The electron-withdrawing fluorine atom can influence the donor-acceptor properties of the phosphine ligand, which in turn affects the catalytic cycle of a transition metal complex. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligand can impact the rates of oxidative addition and reductive elimination. rsc.org

The synthesis of such ligands could involve the displacement of the bromine atom via a coupling reaction to introduce a diphenylphosphine (B32561) group or a similar moiety. The resulting fluorinated thiophenyl phosphine ligand could then be coordinated to a transition metal center, such as palladium or nickel, to form a catalytically active complex. These complexes could find applications in a variety of organic transformations, including C-C and C-N bond-forming reactions. rsc.orgrsc.org The development of new ligands is a continuous effort in catalysis to improve reaction efficiency and to enable new chemical transformations. catalysis.blog

Synthesis of Specialty Chemicals and Fine Chemicals

This compound serves as a versatile building block in the synthesis of a variety of specialty and fine chemicals. chiroblock.com Its bifunctional nature, with two different halogen atoms at distinct positions on the thiophene ring, allows for selective and sequential chemical transformations. This makes it a valuable intermediate for constructing more complex molecules with specific functionalities and properties. smolecule.comgoogle.com

The bromine atom at the 2-position is typically more reactive in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, compared to the C-F bond. This differential reactivity enables the selective introduction of various substituents at the 2-position while leaving the fluorine atom intact. Subsequently, the fluorine atom can be retained in the final product to impart specific properties, or it can be subjected to further transformations under different reaction conditions.

This synthetic utility allows for the creation of a diverse range of compounds, including those with potential applications in pharmaceuticals, agrochemicals, and materials science. google.com For example, the thiophene scaffold is a common motif in many biologically active molecules, and the introduction of fluorine can enhance metabolic stability or binding affinity. smolecule.com The ability to use this compound as a starting material provides a route to novel fluorinated thiophene derivatives that may exhibit desirable biological or material properties. The production of such high-value molecules is a key aspect of the fine chemicals industry. warwick.ac.uk

Spectroscopic and Structural Elucidation of 2 Bromo 4 Fluorothiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms. For substituted thiophenes like 2-bromo-4-fluorothiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR, often supplemented by advanced 2D techniques, is essential for unambiguous structural assignment. researchgate.net

Proton (¹H) NMR Analysis of Chemical Environments

Proton NMR spectra reveal the number of different types of protons and their neighboring atoms in a molecule. In heteroaromatic systems like thiophenes, the chemical shifts of the ring protons are influenced by the electronic effects of the substituents and the sulfur atom. beilstein-journals.org For this compound, the two protons on the thiophene (B33073) ring exhibit distinct signals due to their different electronic environments created by the bromine and fluorine atoms. The coupling between these protons provides valuable information about their relative positions on the ring.

Expected ¹H NMR Data for this compound:

The proton at position 3 (adjacent to the fluorine) is expected to show a doublet of doublets due to coupling with the proton at position 5 and the fluorine atom.

The proton at position 5 (adjacent to the sulfur and bromine) will also likely appear as a doublet of doublets, coupling with the proton at position 3 and showing a smaller long-range coupling to the fluorine atom.

Carbon-13 (¹³C) NMR Analysis of Carbon Frameworks

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. beilstein-journals.org Each unique carbon atom in this compound will give a distinct signal, and the chemical shifts are highly dependent on the attached substituents. The carbon atom bonded to the electronegative fluorine atom will be significantly deshielded and appear at a higher chemical shift. Similarly, the carbon atom attached to the bromine will also experience a downfield shift, though typically less pronounced than that caused by fluorine.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-Br) | 110 - 120 |

| C3 | 125 - 135 |

| C4 (C-F) | 155 - 165 (doublet due to C-F coupling) |

| C5 | 115 - 125 |

Fluorine-19 (¹⁹F) NMR for Fluorine Chemical Shifts

Fluorine-19 NMR is a highly sensitive technique for compounds containing fluorine. beilstein-journals.org The chemical shift of the fluorine atom in this compound provides direct evidence of its electronic environment. aiinmr.com The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in molecular structure. aiinmr.com The signal for the fluorine at position 4 will be a doublet, split by the adjacent proton at position 3.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

For complex molecules or to confirm assignments, advanced 2D NMR techniques are employed. numberanalytics.comunica.it

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton network in the thiophene ring. numberanalytics.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the signals of directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. numberanalytics.comipb.pt This is particularly useful for identifying the positions of the bromine and fluorine substituents by observing correlations between the ring protons and the substituted carbon atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utdallas.edu These vibrations are characteristic of the bonds and functional groups present, offering a molecular "fingerprint."

Identification of Characteristic Vibrational Modes

In this compound, specific vibrational modes can be assigned to different parts of the molecule.

C-H Stretching: The stretching vibrations of the C-H bonds on the thiophene ring typically appear in the region of 3100-3000 cm⁻¹. iosrjournals.org

C=C and C-C Ring Stretching: The stretching vibrations of the carbon-carbon double and single bonds within the thiophene ring are usually observed in the 1650-1400 cm⁻¹ region. globalresearchonline.net The substitution pattern affects the exact frequencies of these modes.

C-F Stretching: The carbon-fluorine stretching vibration is typically a strong band in the IR spectrum, appearing in the range of 1300-1000 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is found at lower frequencies, generally in the 700-500 cm⁻¹ range.

C-S Stretching: The stretching of the carbon-sulfur bonds in the thiophene ring can be observed in the 850-600 cm⁻¹ region. iosrjournals.org

Out-of-Plane Bending: The out-of-plane bending vibrations of the C-H bonds are sensitive to the substitution pattern and typically appear below 1000 cm⁻¹. iosrjournals.orgsrce.hr

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the thiophene ring and the C-Br bond, which may be weak in the IR spectrum. rsc.org The combination of IR and Raman data provides a more complete picture of the vibrational properties of this compound and its derivatives.

Table 2: Characteristic Vibrational Frequencies for Substituted Thiophenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Ring Stretch | 1590 - 1500 |

| C-C Ring Stretch | 1450 - 1350 |

| C-H In-plane Bend | 1300 - 1000 |

| C-F Stretch | 1300 - 1000 |

| C-H Out-of-plane Bend | 1000 - 750 |

| C-S Stretch | 850 - 600 |

| C-Br Stretch | 700 - 500 |

Analysis of Solvent Effects on Vibrational Spectra

The vibrational frequencies of a molecule, observable through Infrared (IR) and Raman spectroscopy, can be influenced by the surrounding solvent. This phenomenon, known as solvatochromism, provides insights into intermolecular interactions between the solute (the thiophene derivative) and the solvent.

Interactive Table: Predicted Solvent Effects on Key Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) in Non-Polar Solvent | Expected Shift in Polar Protic Solvent |

|---|---|---|

| C-Br Stretch | 500-600 | Small Red Shift |

| C-F Stretch | 1000-1100 | Small Blue or Red Shift |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum is expected to show two molecular ion peaks of similar height at M and M+2. savemyexams.com

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms or cleavage of the aromatic ring. For this compound, characteristic fragments would likely include the loss of a bromine radical (•Br) or a fluorine radical (•F), leading to the corresponding fragment ions. The fragmentation of related brominated thiophene derivatives has been noted in various studies. clockss.org

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Abundance | Identity |

|---|---|---|---|

| [C₄H₂BrFS]⁺ | 179.9/181.9 | High | Molecular Ion (M⁺) |

| [C₄H₂FS]⁺ | 101.0 | Moderate | [M-Br]⁺ |

| [C₄H₂BrS]⁺ | 160.9 | Moderate | [M-F]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For conjugated systems like thiophene, the primary electronic transitions are typically π → π* transitions.

The substitution pattern on the thiophene ring significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λ_max). The presence of bromine and fluorine atoms, with their respective electron-withdrawing and donating/withdrawing effects, will modulate the electronic structure of the thiophene ring. While specific UV-Vis data for this compound is not detailed in the provided search results, studies on other halogenated thiophene derivatives and related aromatic systems show that halogen substitution can cause shifts in the absorption maxima. researchgate.netrsc.org The extent of conjugation in larger derivatives incorporating this thiophene unit would lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray analysis of derivatives of this compound would yield precise measurements of the thiophene ring's geometry, including the C-S, C-C, C-Br, and C-F bond lengths and the internal bond angles of the ring. This data is crucial for understanding the electronic and steric effects of the substituents on the aromatic ring. While a crystal structure for this compound itself was not found, numerous studies have reported the single-crystal structures of other thiophene derivatives. acs.orgnih.goveurjchem.comresearchgate.netmdpi.com These studies consistently provide detailed geometric parameters that confirm the planarity of the thiophene ring and the influence of various substituents on its structure.

In the solid state, molecules of this compound and its derivatives will pack in a specific arrangement dictated by intermolecular forces. These interactions can include halogen bonding (e.g., Br···S, Br···F), hydrogen bonding (if applicable in derivatives), and π-π stacking interactions between thiophene rings. The presence of fluorine can lead to specific C-H···F or F···F interactions that influence the crystal packing. researchgate.netrsc.orgrsc.org The study of these non-covalent interactions is critical for understanding and predicting the solid-state properties of these materials, which is important for their application in organic electronics. researchgate.netulb.ac.be Analysis of the crystal structures of fluorinated and brominated thiophene derivatives has revealed the significant role of these weak interactions in directing the supramolecular assembly. acs.orgrsc.org

Computational and Theoretical Studies on 2 Bromo 4 Fluorothiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govirjet.net DFT methods are used to determine the optimized geometry, electronic properties, and spectroscopic features of molecules like 2-Bromo-4-fluorothiophene. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set (e.g., 6-31G(d,p) or 6-311G++(d,p)) that defines the set of functions used to build the molecular orbitals. mdpi.comnih.govresearchgate.net

A fundamental step in any computational study is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional structure. researchgate.netnepjol.info The thiophene (B33073) ring is inherently aromatic and planar, and it is expected that this compound also possesses a planar conformation as its most stable state.

Conformational analysis for a relatively rigid molecule like this primarily confirms the planarity of the thiophene ring. The process involves calculating the molecule's energy as specific bonds are rotated, but significant conformational isomers are not expected for this compound. The optimized geometric parameters provide a theoretical structure that can be compared with experimental data from techniques like X-ray crystallography, if available. mdpi.commdpi.com

Below is a representative table of the kind of data generated from a DFT geometry optimization. The values are illustrative for a substituted thiophene.

| Parameter | Atom Pair/Trio | Calculated Value (Illustrative) |

| Bond Length | C-S | 1.71 Å |

| C=C | 1.37 Å | |

| C-C | 1.42 Å | |

| C-Br | 1.88 Å | |

| C-F | 1.35 Å | |

| Bond Angle | C-S-C | 92.2° |

| C-C-S | 111.5° | |

| C=C-Br | 125.0° | |

| C=C-F | 124.5° |

This interactive table showcases typical parameters obtained from DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. mdpi.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited electronically. nih.govresearchgate.net For substituted thiophenes, DFT calculations are used to determine the energies of these frontier orbitals. In a study on related 2-aryl-5-chlorothiophenes, the HOMO-LUMO energy gaps were calculated to be in the range of 3.96 to 4.59 eV, indicating their relative reactivity. mdpi.com The analysis also reveals the spatial distribution of these orbitals, showing which parts of the molecule are involved in electron donation and acceptance.

| Parameter | Description | Energy Value (eV) (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |